molecular formula C9H13ClN2 B3086414 (prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride CAS No. 1158787-69-9

(prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride

Cat. No.: B3086414
CAS No.: 1158787-69-9
M. Wt: 184.66 g/mol
InChI Key: LRHOEDSUOMBASV-UHFFFAOYSA-N
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Description

(prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2 It is known for its unique structure, which includes a pyridine ring and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride typically involves the reaction of pyridine derivatives with allyl amine. The process may include steps such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Water radical cations, hydrogen peroxide.

    Catalysts: Transition metals, acids, or bases depending on the reaction type.

    Solvents: Organic solvents like benzene, xylene, or water for specific reactions.

Major Products

The major products formed from these reactions include quaternary ammonium cations and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

(prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine hydrochloride is unique due to its combination of an allyl group and a pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-2-5-11-8-9-3-6-10-7-4-9;/h2-4,6-7,11H,1,5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHOEDSUOMBASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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